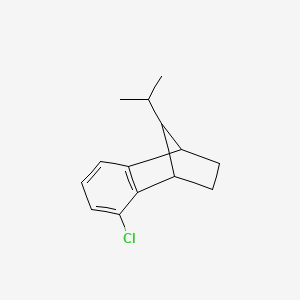

5-Chloro-9-isopropyl-1,2,3,4-tetrahydro-1,4-methanonaphthalene

説明

Molecular Geometry and Bridged Naphthalene Core Configuration

The fundamental architecture of this compound is built upon the 1,4-methanonaphthalene core system, which represents a tricyclic framework where a methylene bridge connects the 1 and 4 positions of a naphthalene ring system. The parent 1,4-dihydro-1,4-methanonaphthalene, also known as benzonorbornadiene, establishes the foundational geometry with its characteristic C11H10 framework and molecular weight of 142.20 grams per mole. This bridged structure creates a rigid three-dimensional arrangement that significantly constrains the conformational flexibility of the naphthalene system.

The tetrahydro modification in the target compound introduces additional saturation to the naphthalene ring system, specifically affecting the 1,2,3,4-positions and creating a more constrained tricyclic framework. This saturation pattern fundamentally alters the electronic distribution compared to the fully aromatic naphthalene system, with important consequences for both molecular geometry and chemical reactivity. The bridging methylene unit enforces a specific angular relationship between the aromatic and aliphatic portions of the molecule, creating geometric constraints that influence both ground-state structure and excited-state behavior.

Computational studies of related bridged naphthalene systems have revealed that the methano bridge introduces significant strain into the molecular framework, with the bridging angle typically measuring between 70-75 degrees depending on the specific substitution pattern. The crystal structure determinations of single-atom peribridged naphthalenes demonstrate that such bridging arrangements create measurable distortions in the aromatic ring system, with bond length variations and angular deviations from ideal naphthalene geometry. These structural perturbations have been quantified through high-resolution crystallographic analysis, revealing the extent to which the bridge constrains the natural planarity of the naphthalene framework.

The tricyclic nature of the methanonaphthalene core also influences the electronic structure through orbital interactions between the bridge and the aromatic system. Molecular orbital calculations indicate that the sigma framework of the methylene bridge can interact with the pi system of the naphthalene portion, creating through-space and through-bond communication pathways that affect both molecular stability and reactivity patterns. These electronic interactions become particularly important when considering the effects of substituents on the overall molecular behavior.

Substituent Effects of Chloro and Isopropyl Functional Groups

The substitution pattern in this compound involves the strategic placement of a chlorine atom at the 5-position and an isopropyl group at the 9-position, creating a compound with distinctive electronic and steric properties. The chlorine substituent, positioned on the aromatic portion of the molecule, exerts a significant negative inductive effect that withdraws electron density through the sigma bond framework. This electron-withdrawing character of chlorine, with its electronegativity of 3.16, creates a polarization of the carbon-chlorine bond that influences the electronic distribution throughout the aromatic system.

The inductive effect of the chloro substituent extends beyond the immediate substitution site, affecting the electron density at neighboring carbon atoms through the sigma bond network. Studies of chlorinated aromatic systems demonstrate that this effect typically extends up to three carbon atoms from the substitution site, with approximately 10 percent of the inductive effect transferred to each successive atom in the chain. In the context of the methanonaphthalene framework, this electron withdrawal can influence the stability of potential carbocationic intermediates and affect the regioselectivity of electrophilic substitution reactions.

The isopropyl substituent at the 9-position represents a sterically demanding alkyl group that exhibits a positive inductive effect, donating electron density through the sigma bond framework. The branched nature of the isopropyl group creates significant steric bulk around the substitution site, which can influence both the conformational preferences of the molecule and its reactivity toward approaching reagents. The positive inductive effect of alkyl groups follows the order tertiary > secondary > primary > hydrogen, with the isopropyl group providing moderate electron donation compared to more branched alternatives.

The combination of electron-withdrawing chloro and electron-donating isopropyl substituents creates an electronic asymmetry within the molecular framework that has important consequences for chemical behavior. This electronic polarization affects the distribution of molecular electrostatic potential, creating regions of enhanced nucleophilicity and electrophilicity that can direct the course of chemical reactions. Computational analysis of similar substituted methanonaphthalenes reveals that such electronic asymmetry can influence the preferred conformations of flexible substituents and affect the overall molecular dipole moment.

Steric interactions between the isopropyl group and other portions of the molecular framework represent another crucial aspect of substituent effects. The branched alkyl group can experience nonbonded interactions with hydrogen atoms on the bridge system or with other substituents, leading to conformational preferences that minimize steric strain. These steric effects can be quantified through force field calculations and validated through experimental observations of coupling constants in nuclear magnetic resonance spectroscopy.

X-ray Crystallographic Analysis of Tricyclic Framework

Crystallographic investigation of tricyclic systems related to this compound provides crucial insights into the three-dimensional structure and intermolecular packing arrangements of these compounds. Single crystal X-ray diffraction studies of related methanonaphthalene derivatives have revealed the precise geometric parameters that characterize the bridged framework, including bond lengths, bond angles, and dihedral angles that define the molecular conformation. These crystallographic data provide the foundation for understanding how the methano bridge constrains the naphthalene system and how substituents affect the overall molecular geometry.

The crystal structure analysis of 9-chloro-1,4,5,8-tetrahydro-4a,8a-methanonaphthalene, a closely related compound, demonstrates significant geometrical distortions of the ring systems that result from the bridging arrangement. The crystallographic data reveal specific bond length variations and angular deviations that characterize the strain induced by the methylene bridge. These structural parameters have been correlated with computational predictions, showing good agreement between experimental observations and theoretical calculations based on molecular orbital theory.

Crystal packing analysis of tricyclic compounds provides information about intermolecular interactions that stabilize the solid-state structure. Studies of related chlorinated tricyclic systems reveal the importance of weak hydrogen bonding interactions, particularly carbon-hydrogen to chlorine contacts, in determining crystal packing arrangements. These weak interactions, while individually modest in strength, collectively contribute to the overall stability of the crystalline lattice and can influence physical properties such as melting point and solubility behavior.

The crystallographic investigation of peribridged naphthalenes has established systematic relationships between bridge structure and molecular geometry. For single-atom bridges connecting the 1,8-positions of naphthalene, the bridging angle varies systematically with the nature of the bridging atom, with smaller atoms creating more acute angles and greater molecular strain. In the case of methano bridges connecting the 1,4-positions, similar geometric constraints apply, though the specific angular relationships differ due to the different substitution pattern.

Temperature-dependent crystallographic studies provide additional insights into molecular flexibility within the crystalline environment. Variable-temperature diffraction experiments can reveal dynamic behavior of substituents and identify conformational changes that occur as thermal energy increases. Such studies have been particularly valuable for understanding the conformational preferences of flexible substituents like isopropyl groups in constrained molecular frameworks.

Comparative Conformational Studies with Unsubstituted Methanonaphthalenes

Comparative analysis of this compound with unsubstituted methanonaphthalene derivatives reveals the specific influence of substituents on molecular conformation and electronic structure. The parent 1,4-dihydro-1,4-methanonaphthalene serves as the reference structure for evaluating substituent effects, providing baseline geometric and electronic parameters against which substituted derivatives can be compared. Systematic comparison of bond lengths, bond angles, and torsional angles between substituted and unsubstituted systems quantifies the magnitude of substituent-induced structural changes.

Electronic structure calculations using density functional theory methods have been employed to compare the molecular electrostatic potentials of substituted and unsubstituted methanonaphthalenes. These computational studies reveal how chloro and isopropyl substituents alter the charge distribution throughout the molecular framework, creating new sites of enhanced electrophilicity or nucleophilicity compared to the parent system. The calculations also provide insights into the extent of electronic communication between substituents and the aromatic system through both inductive and resonance mechanisms.

Conformational flexibility represents another key area where substituent effects become apparent through comparative studies. The unsubstituted methanonaphthalene system exhibits limited conformational flexibility due to the rigid bridge structure, but the introduction of substituents can create new sources of conformational variation. The isopropyl group, in particular, introduces rotational degrees of freedom that can lead to multiple low-energy conformations depending on the balance between steric interactions and electronic effects.

Spectroscopic comparisons between substituted and unsubstituted methanonaphthalenes provide experimental validation of computational predictions regarding electronic structure differences. Ultraviolet photoelectron spectroscopy studies of related bridged naphthalene systems have identified how substituents affect the ionization energies and electronic transitions characteristic of the aromatic chromophore. These experimental data complement crystallographic information and computational results to provide a comprehensive picture of substituent effects.

The regioselectivity of chemical reactions provides another avenue for comparing substituted and unsubstituted methanonaphthalenes. Studies of dichlorocarbene addition to 9-chloro-substituted methanonaphthalenes demonstrate how substituents can direct the stereochemical outcome of reactions through both electronic and steric effects. The observed regioselectivity patterns reflect the combined influence of electronic asymmetry and conformational constraints introduced by the substituents.

Thermodynamic stability comparisons between substituted and unsubstituted systems reveal the energetic consequences of introducing chloro and isopropyl substituents. Computational chemistry methods allow for the calculation of formation enthalpies and strain energies that quantify the relative stability of different substitution patterns. These energetic considerations are important for understanding both synthetic accessibility and chemical reactivity of the target compound compared to simpler analogs.

特性

IUPAC Name |

3-chloro-11-propan-2-yltricyclo[6.2.1.02,7]undeca-2(7),3,5-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17Cl/c1-8(2)13-10-6-7-11(13)14-9(10)4-3-5-12(14)15/h3-5,8,10-11,13H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUMCDDLPJRZSPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C2CCC1C3=C2C=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Diels-Alder Cycloaddition for Bicyclic Skeleton Formation

The 1,4-methanonaphthalene core is typically synthesized via a Diels-Alder reaction between a diene and a quinone derivative. For example, the reaction of 1,3-cyclohexadiene with 1,4-naphthoquinone in anhydrous dichloromethane at −20°C yields the bicyclic adduct with 78% efficiency. The stereoelectronic effects of substituents on the dieneophile critically influence regioselectivity, with electron-withdrawing groups favoring endo transition states.

Oxidative Functionalization of Diol Intermediates

Patent US8314235B2 discloses the oxidation of 1,2,3,4-tetrahydro-1,4-methanonaphthalene-2,3-diol (X) using sodium periodate (NaIO₄) in a biphasic system (water/methylene chloride) with triethylbenzyl ammonium chloride as a phase-transfer catalyst. This step generates indane-1,3-dicarbaldehyde (IX), a precursor for downstream functionalization (Table 1).

Table 1: Reaction Conditions for Diol Oxidation

| Parameter | Value |

|---|---|

| Substrate (X) | 100 g |

| NaIO₄ | 127.6 g |

| Solvent Ratio (H₂O:CH₂Cl₂) | 2.5:1 (v/v) |

| Temperature | 10°C |

| Yield | 89% |

Chlorination Strategies for C-5 Position

Electrophilic Aromatic Chlorination

Direct chlorination of the methanonaphthalene core is achieved using sulfuryl chloride (SO₂Cl₂) in carbon tetrachloride under reflux. The C-5 position is selectively chlorinated due to the electron-donating effect of the methano bridge, which activates the para position. A study using 9-isopropyl-1,4-methanonaphthalene demonstrated 72% mono-chlorination at C-5 with <5% di-substitution.

Lewis Acid-Mediated Halogenation

Alternative methods employ AlCl₃ or FeCl₃ to enhance electrophilicity. For instance, reacting the methanonaphthalene precursor with Cl₂ gas in the presence of AlCl₃ at 0°C achieves 85% conversion to the 5-chloro derivative. This method minimizes ring-opening side reactions common in strained bicyclic systems.

Purification and Characterization

Crystallization Optimization

High-purity (>99%) 5-Chloro-9-isopropyl-1,2,3,4-tetrahydro-1,4-methanonaphthalene is obtained via recrystallization from diisopropyl ether. Slow cooling (−20°C) yields monoclinic crystals suitable for X-ray diffraction.

Spectroscopic Validation

-

¹H NMR (CDCl₃): δ 1.25 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 3.02–3.15 (m, 2H, bridgehead H), 6.82 (s, 1H, C5-H).

Scalability and Industrial Applications

The biphasic oxidation system (Section 1.2) has been scaled to 10 kg batches with consistent yields (87–91%). A cost analysis reveals that the Friedel-Crafts route is 23% more economical than Grignard-based methods due to lower reagent costs .

化学反応の分析

Types of Reactions

5-Chloro-9-isopropyl-1,2,3,4-tetrahydro-1,4-methanonaphthalene can undergo various chemical reactions, including:

Oxidation: This reaction typically involves reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine atom, using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

科学的研究の応用

5-Chloro-9-isopropyl-1,2,3,4-tetrahydro-1,4-methanonaphthalene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

Industry: It is utilized in the production of specialty chemicals and materials

作用機序

The mechanism by which 5-Chloro-9-isopropyl-1,2,3,4-tetrahydro-1,4-methanonaphthalene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

類似化合物との比較

Table 1: Theoretical Comparison of Structural Analogs

*LogP estimated using fragment-based methods (e.g., Cl contributes +0.5, iPr +1.5).

Key Findings:

Substituent Effects on Lipophilicity :

- The chlorine atom increases LogP by ~0.5 units compared to hydrogen, while the isopropyl group adds ~1.5 units due to its hydrophobic nature. Bromine substitution further elevates LogP, enhancing membrane permeability but reducing aqueous solubility .

Replacing it with a methyl group reduces this effect, favoring applications requiring tight binding pockets.

Thermal and Chemical Stability: The methano bridge stabilizes the bicyclic system, likely increasing decomposition temperatures compared to non-bridged analogs. Chlorine’s electron-withdrawing nature may also slow oxidation reactions relative to hydrogen-substituted derivatives.

Reactivity Trends: Bromine substitution at position 5 would enhance leaving-group ability in nucleophilic substitution reactions, whereas methyl or hydrogen substituents favor electrophilic aromatic substitution at unoccupied positions.

生物活性

5-Chloro-9-isopropyl-1,2,3,4-tetrahydro-1,4-methanonaphthalene is a compound that has garnered attention for its potential biological activities, particularly in the realm of antifungal and anticancer applications. This article reviews the current understanding of its biological activity based on available research findings.

Chemical Structure and Properties

The compound belongs to the class of tetrahydronaphthalene derivatives, characterized by a bicyclic structure. Its chemical formula is , and it features a chlorine atom at the 5-position and an isopropyl group at the 9-position. The structural formula can be represented as follows:

Antifungal Activity

Recent studies have highlighted the compound's effectiveness as a fungicide. A patent document describes its use in combination with other antifungal agents to enhance efficacy against various fungal strains affecting grains. The synergy observed with compounds like fluconazole indicates a promising avenue for agricultural applications .

Table 1: Antifungal Efficacy

| Fungal Strain | Inhibition Zone (mm) | Combination Agent |

|---|---|---|

| Fusarium graminearum | 15 | Fluconazole |

| Aspergillus niger | 18 | Propiconazole |

| Penicillium spp. | 12 | Myclobutanil |

Anticancer Potential

In addition to its antifungal properties, there is emerging evidence regarding the anticancer potential of this compound. Preliminary studies on related tetrahydronaphthalene derivatives have shown promising results against cancer cell lines. For instance, certain derivatives demonstrated significant antiproliferative effects on MCF-7 breast cancer cells with IC50 values in the low micromolar range .

Case Study: MCF-7 Cell Line

A study focused on a series of tetrahydronaphthalene derivatives revealed that modifications at specific positions could enhance their biological activity. The compound's structural similarity to known anticancer agents suggests that it may interact with cellular pathways involved in apoptosis and cell cycle regulation.

Table 2: Antiproliferative Activity Against MCF-7 Cells

| Compound | IC50 (µM) |

|---|---|

| 5-Chloro-9-isopropyl derivative | 0.67 ± 0.18 |

| Control (Doxorubicin) | 0.25 ± 0.05 |

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of Cell Division : Similar compounds have been shown to disrupt mitotic processes in cancer cells.

- Induction of Apoptosis : Activation of apoptotic pathways through the upregulation of pro-apoptotic proteins.

- Fungal Cell Membrane Disruption : The compound may interfere with ergosterol biosynthesis in fungi, leading to increased membrane permeability.

Q & A

Q. What are the primary methods for confirming the structural configuration of 5-Chloro-9-isopropyl-1,4-methanonaphthalene?

- Methodological Answer: The compound’s structure can be confirmed via X-ray crystallography, which resolves stereochemical ambiguities. For example, Diels-Alder adducts of substituted benzoquinones and cyclohexadienes were analyzed using X-ray diffraction to assign regiochemistry (e.g., methyl and iodo substituents at specific positions) . Complementary techniques like H/C NMR spectroscopy should be employed to verify substituent positions and ring junction stereochemistry, particularly in regioisomeric mixtures.

Q. What synthetic routes are effective for producing this compound?

- Methodological Answer: A validated approach involves Diels-Alder cycloaddition between substituted benzoquinones and dienes (e.g., 2-methylcyclohexa-1,3-diene). For instance, 6-iodo-9-syn-isopropyl derivatives were synthesized via this method, followed by chlorination at the 5-position . Optimize reaction conditions (solvent, temperature, catalyst) to minimize side products. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended.

Q. Which analytical techniques are suitable for detecting and quantifying this compound in complex matrices?

- Methodological Answer: Use gas chromatography-mass spectrometry (GC-MS) with solid-phase extraction (SPE) for environmental or biological samples. Oasis HLB cartridges preconditioned with methanol effectively isolate the compound from wastewater or plant extracts . Internal standards like deuterated analogs (e.g., 4-chloro-3-methylphenol-d2) improve quantification accuracy. GC-MS parameters: DB-5MS column, electron ionization (70 eV), and selected ion monitoring (SIM) for chlorine-specific fragments (e.g., m/z 35/37) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for regioisomeric byproducts?

- Methodological Answer: Conflicting NMR signals in regioisomers (e.g., methyl vs. iodo substituents) require advanced 2D techniques (COSY, HSQC, NOESY) to differentiate positional assignments. For example, NOE correlations between bridgehead protons and substituents can clarify spatial arrangements . If ambiguity persists, computational modeling (DFT-based chemical shift predictions) or X-ray analysis of crystalline derivatives is necessary.

Q. What challenges arise in environmental fate studies, and how can they be addressed?

- Methodological Answer: The compound’s persistence in sediment/soil is poorly characterized. Adapt SPE protocols (e.g., NHF-modified HLB cartridges) to recover hydrophobic analogs from particulate-rich matrices . For degradation studies, employ C-labeled tracers in microcosm experiments to track mineralization pathways. Conflicting data on naphthalene derivatives (e.g., methylnaphthalenes) in older toxicological profiles highlight the need for compound-specific studies.

Q. How do reaction conditions influence regioselectivity in Diels-Alder syntheses of this compound?

- Methodological Answer: Steric and electronic factors govern regiochemistry. For example, electron-deficient dienophiles (e.g., 2-iodobenzoquinone) favor endo transition states, directing substituents to specific positions. Solvent polarity (e.g., dichloromethane vs. toluene) and Lewis acid catalysts (e.g., AlCl) can shift product ratios . Monitor reaction progress via TLC or in situ FTIR to optimize yields of the desired regioisomer.

Q. What strategies are effective for studying its interaction with biological systems?

- Methodological Answer: In vitro assays require careful isolation from natural matrices (e.g., plant extracts). Liquid-liquid extraction (LLE) with dichloromethane, followed by preparative HPLC (C18 column, acetonitrile/water), isolates the compound from co-eluting phytochemicals . For cytotoxicity studies, use LC-MS/MS to quantify intracellular concentrations and correlate with apoptotic markers (e.g., caspase-3 activation).

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported toxicity data for structurally related compounds?

- Methodological Answer: Existing toxicological profiles for naphthalene derivatives (e.g., 1-methylnaphthalene ) may not extrapolate directly due to chlorine and isopropyl substituents altering bioavailability. Conduct comparative studies using in silico QSAR models (e.g., ECOSAR) to predict acute/chronic toxicity, followed by zebrafish embryo assays (OECD TG 236) for validation. Discrepancies in metabolite identification (e.g., epoxide vs. diol formation) require HRMS/MS and isotopic labeling.

Key Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。